molecular formula C8H14FN B1478435 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098051-88-6

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole

货号: B1478435
CAS 编号: 2098051-88-6
分子量: 143.2 g/mol
InChI 键: BFTCVOUSZLUKSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is a derivative of octahydrocyclopenta[c]pyrrole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a fluoromethyl group attached to a bicyclic structure. This modification can influence its biological activity by affecting its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on pyrrole derivatives demonstrated that certain fused pyrroles showed promising cytotoxic effects against various cancer cell lines, including HepG-2 and EACC . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation, as evidenced by assays like the resazurin assay and caspase activity assays.

Antidiabetic Properties

Octahydrocyclopenta[c]pyrrole derivatives have been investigated for their potential as antidiabetic agents. Specifically, they serve as intermediates in the synthesis of sulfonylureas, which are known to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells . The structural modifications in this compound may enhance its efficacy compared to traditional sulfonylureas.

Neuroprotective Effects

There is emerging evidence that compounds derived from octahydrocyclopenta[c]pyrrole can exert neuroprotective effects. They have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases . This suggests a potential application in treating conditions such as Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or metabolic disorders.
  • Receptor Modulation : They can interact with various receptors, altering signaling pathways that lead to cell survival or death.
  • Antioxidant Activity : Many pyrrole derivatives possess antioxidant properties, which help mitigate oxidative damage in cells.

Case Studies and Research Findings

StudyFindings
Study on Pyrrole Derivatives Demonstrated cytotoxic effects against HepG-2 and EACC cell lines with promising apoptotic activity.
Antidiabetic Research Confirmed that octahydrocyclopenta[c]pyrroles serve as intermediates for sulfonylureas, showing potential in blood glucose regulation.
Neuroprotection Studies Indicated that related compounds inhibit neuroinflammation and oxidative stress, suggesting applications in neurodegenerative diseases.

科学研究应用

Antidiabetic Agents

One of the significant applications of octahydrocyclopenta[c]pyrrole derivatives, including 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole, is in the development of antidiabetic medications. The compound serves as an intermediate in synthesizing sulfonylureas, which are known to stimulate insulin secretion from pancreatic beta cells. A notable example is gliclazide, which is derived from this compound and has been shown to effectively lower blood glucose levels in diabetic patients .

Inhibition of SHP2 Activity

Recent studies have identified this compound as a potent inhibitor of SHP2 (Src Homology Phosphatase 2), an enzyme implicated in various cancers and metabolic disorders. The compound's ability to inhibit SHP2 activity suggests its potential use in treating SHP2-mediated diseases, including certain types of cancer .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided valuable insights into its pharmacological properties. For instance, modifications to the fluoromethyl group have been shown to enhance binding affinity to target proteins, thereby increasing the compound's efficacy as an inhibitor .

Computational Studies

Computational modeling has been employed to predict the interactions between this compound and its biological targets. These studies help in understanding the binding mechanisms at a molecular level, facilitating the design of more effective derivatives with improved pharmacokinetic properties .

Clinical Trials for Antidiabetic Drugs

A clinical trial evaluating the efficacy of gliclazide, derived from octahydrocyclopenta[c]pyrrole, demonstrated significant improvements in glycemic control among participants with type 2 diabetes. The study highlighted the compound's role in enhancing insulin sensitivity and reducing fasting blood glucose levels .

Cancer Research

In a preclinical study focused on SHP2 inhibition, researchers found that treatment with this compound led to reduced tumor growth in mouse models of cancer. This underscores its potential as a therapeutic agent for cancers characterized by aberrant SHP2 activity .

Data Tables

Application AreaCompound RoleKey Findings
Antidiabetic AgentsIntermediate for gliclazideEffective in lowering blood glucose levels
SHP2 InhibitionDirect inhibitorReduced tumor growth in preclinical models
Structure-Activity RelationshipEnhances binding affinityModifications improve efficacy

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3a-(fluoromethyl)octahydrocyclopenta[c]pyrrole, and how can reaction conditions be optimized for yield and purity?

  • The compound is synthesized via multi-step protocols, including hydrogenation, alkylation, and cyclization reactions. For example, hydrogenation of acetates in 95% ethanol under controlled conditions yields bicyclic cores (e.g., compound 11 in ). Optimization involves solvent selection (e.g., acetonitrile for reflux reactions), stoichiometric ratios of reagents (e.g., methyl iodide with K₂CO₃), and purification via crystallization . Advanced methods like flow microreactor systems improve tert-butoxycarbonyl group introduction, enhancing purity and scalability .

Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are essential for verifying cyclopenta[c]pyrrole ring systems and fluoromethyl substituents. Elemental analysis confirms stoichiometric ratios (e.g., C, H, N percentages in ). High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), while melting point analysis and solubility tests (e.g., in NaOH or ethanol) validate physical properties .

Advanced Research Questions

Q. How does this compound exhibit biological activity, particularly as a Retinol-Binding Protein 4 (RBP4) antagonist?

  • The bicyclic core enhances RBP4 binding affinity by aligning the fluoromethyl group into the hydrophobic β-ionone cavity. In vitro assays (e.g., Scintillation Proximity Assay, SPA) show IC₅₀ values as low as 12.8 nM, with improved microsomal stability (68% remaining after 30 minutes) due to restricted rotatable bonds and fortified hydrogen-bond interactions (e.g., analogue 33 in ). Comparative studies with exo-isomers (e.g., compound 40) highlight stereochemical specificity .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

  • Substituents like 6-methylpyrimidine-4-carboxylic acid improve binding via H-bond interactions, while methyl esters (e.g., compound 9) show ~3-fold higher potency but lower metabolic stability. Bicyclic cores (e.g., octahydrocyclopenta[c]pyrrole) outperform piperidine or piperazine analogues in both RBP4 affinity and liver microsomal stability, as demonstrated in Table 1 of .

Q. How can computational modeling predict binding modes and optimize pharmacophore features?

  • Docking studies (e.g., Figure 4 in ) reveal alignment of the fluoromethyl group within the RBP4 cavity. Molecular dynamics simulations assess van der Waals interactions and conformational flexibility. Density Functional Theory (DFT) calculations predict physicochemical properties like pKa (4.48 ± 0.20) and boiling points (304.3 ± 35.0 °C) to guide solubility and stability .

Q. What strategies mitigate metabolic instability in ester-containing derivatives?

  • Methyl esters (e.g., compounds 13 and 28) degrade rapidly in human liver microsomes (HLM), while carboxylic acid derivatives (e.g., compound 33) exhibit prolonged stability. Strategies include replacing esters with bioisosteres (e.g., pyrimidine-4-carboxylic acid) or introducing steric hindrance via bicyclic cores to reduce enzymatic access .

Q. How is stereochemical complexity addressed in synthesis and biological evaluation?

  • Chiral resolution techniques (e.g., chiral HPLC) separate enantiomers, as seen in rel-(3aR,6aS)-octahydrocyclopenta[c]pyrrole derivatives. Biological assays confirm activity differences; for example, exo-isomer 40 lacks RBP4 affinity, underscoring the necessity of precise stereochemical control .

Q. How to resolve contradictions in data between in vitro potency and in vivo stability?

  • Discrepancies arise when potent esters (e.g., compound 9) degrade in microsomes. Solutions include parallel assessment of binding assays (SPA/HTRF) and metabolic stability screens. For instance, compound 33 balances potency (IC₅₀ = 12.8 nM) and stability, validated via HLM/RLM degradation profiles .

Q. What novel therapeutic applications are explored beyond RBP4 antagonism?

  • Derivatives act as triple reuptake inhibitors (e.g., SKF83959 analogues) targeting serotonin, norepinephrine, and dopamine transporters. Preclinical studies suggest antidepressant potential, with structural modifications (e.g., 3-substituted azetidines) enhancing blood-brain barrier permeability .

Q. How are impurities profiled and controlled during synthesis?

  • LC-MS and GC-MS identify byproducts (e.g., unreacted intermediates or stereoisomers). Process optimization, such as using anhydrous sodium acetate in acetylation ( ), minimizes impurities. Patent methods (e.g., PCT/EP2013/050029) detail purity thresholds (>98%) for pharmaceutical-grade material .

属性

IUPAC Name

3a-(fluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-5-8-3-1-2-7(8)4-10-6-8/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCVOUSZLUKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。